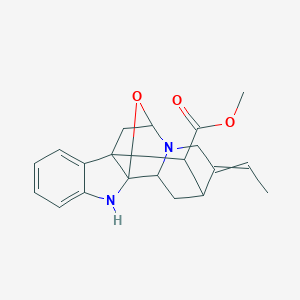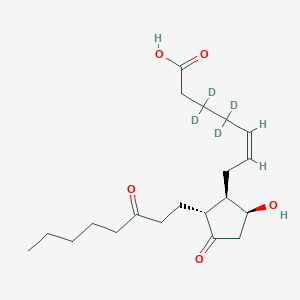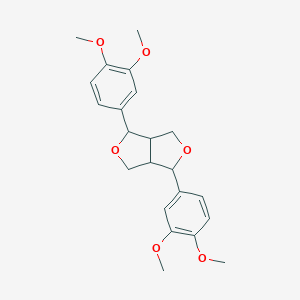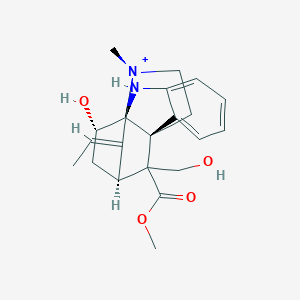
Picrinine
Vue d'ensemble
Description
Picrinine is a bio-active alkaloid from Alstonia boonei, a medicinal tree of West Africa . It is a natural product with the formula C20H22N2O3 that is a member of the akuammiline family of alkaloids . It has a role as a plant metabolite, an antitussive, an anti-asthmatic agent, an analgesic, and an anti-inflammatory agent .
Synthesis Analysis
The first total synthesis of the complex akuammiline alkaloid picrinine was reported in 2014 . The synthetic approach features a concise assembly of the [3.3.1]-azabicyclic core, a key Fischer indolization reaction to forge the natural product’s carbon framework, and a series of delicate late-stage transformations to complete the synthesis .
Molecular Structure Analysis
Picrinine is an organic heteropentacyclic compound, a methyl ester, a polycyclic ether, an indole alkaloid, and an alkaloid ester . It possesses six stereogenic centers, five of which are contiguous, and contains two N,O-acetal linkages within its polycyclic skeleton .
Chemical Reactions Analysis
The total synthesis of picrinine features an efficient acid-promoted oxo-bridge ring-opening and further carbonyl O-cyclization to assemble the [3.3.1]-azabicyclic core .
Physical And Chemical Properties Analysis
Picrinine has a molecular weight of 338.4 g/mol . It has one hydrogen bond donor count and five hydrogen bond acceptor counts . It also has two rotatable bond counts .
Applications De Recherche Scientifique
Antiviral Activity
Studies have shown that Picrinine exhibits antiviral activity, particularly against certain strains of viruses. For instance, strictamine, an indole alkaloid closely related to Picrinine, has demonstrated in vitro antiviral activity comparable to acyclovir . This suggests that Picrinine could be a valuable resource in the development of new antiviral medications.
Respiratory Disease Treatment
Picrinine-related compounds have been approved for phase I/II clinical trials in China for the treatment of respiratory diseases . This highlights the compound’s potential in developing treatments for conditions such as chronic obstructive pulmonary disease (COPD) and asthma.
Mécanisme D'action
Picrinine, also known as DTXSID30425161, is a bioactive compound isolated from the leaves of Alstonia scholaris . This compound belongs to the akuammiline family of alkaloids and has been shown to exhibit anti-inflammatory activity .
Target of Action
Picrinine primarily targets the 5-lipoxygenase enzyme . This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammation and immune responses .
Mode of Action
Picrinine interacts with its primary target, the 5-lipoxygenase enzyme, by inhibiting its activity . This inhibition results in a decrease in the production of leukotrienes, thereby exhibiting anti-inflammatory activity .
Biochemical Pathways
Picrinine affects the leukotriene biosynthesis pathway by inhibiting the 5-lipoxygenase enzyme . The downstream effect of this inhibition is a reduction in the production of leukotrienes, which are pro-inflammatory mediators. Thus, picrinine’s action leads to an overall anti-inflammatory effect .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound
Result of Action
The molecular and cellular effects of picrinine’s action primarily involve the inhibition of the 5-lipoxygenase enzyme . This inhibition leads to a decrease in the production of leukotrienes, resulting in an anti-inflammatory effect . Additionally, picrinine can be converted to N-methylpicrinine (ervincine) by the action of specific N-methyltransferases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of bioactive compounds . .
Propriétés
IUPAC Name |
methyl 14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-11-10-22-15-8-12(11)17(18(23)24-2)19-9-16(22)25-20(15,19)21-14-7-5-4-6-13(14)19/h3-7,12,15-17,21H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXYPHKGNUGUFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425161 | |
| Record name | Picrinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate | |
CAS RN |
4684-32-6 | |
| Record name | Picrinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of picrinine?
A1: Picrinine has a molecular formula of C20H22N2O3 and a molecular weight of 338.4 g/mol. []
Q2: How is picrinine typically isolated and purified from plant sources?
A2: Picrinine is commonly extracted from plants using solvents like ethanol. Subsequent purification is often achieved using various chromatographic techniques, including column chromatography with silica gel, alumina, and Sephadex LH-20 gel. []
Q3: What analytical methods are used to characterize and quantify picrinine?
A3: Researchers employ a range of techniques to analyze picrinine, including:
- Spectroscopy: UV, IR, MS, and NMR (1D and 2D) are used for structural elucidation. [, ]
- Chromatography: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used for separation, identification, and quantification. [, , , ]
- Specific HPLC methods utilize a C18 column and a methanol/0.01% triethylamine mobile phase, with detection at 287 nm. []
- Supercritical Fluid Chromatography: When coupled with tandem mass spectrometry (SFC-MS/MS), this technique allows for the simultaneous quantification of picrinine and related alkaloids in biological samples like rat plasma. []
Q4: How can the different parts of the Alstonia scholaris plant be distinguished based on their picrinine content?
A4: Fourier-transform infrared spectroscopy (FTIR) combined with principal component analysis (PCA) can differentiate between the leaves and immature stems of Alstonia scholaris. This approach reveals that the leaves generally contain a higher content of picrinine compared to the stems. []
Q5: Have any standard substances been prepared for picrinine?
A5: Yes, a picrinine standard substance has been prepared from Alstonia scholaris leaves using solvent extraction followed by chromatographic isolation. The purity of this standard substance was confirmed to be 99.9878% using TLC and HPLC. []
Q6: Which plants are known to produce picrinine?
A6: Picrinine is primarily found in plants belonging to the Apocynaceae family. Some notable sources include:
- Alstonia scholaris [, , , , , , , ]
- Amsonia hubrichtii []
- Rauvolfia yunnanensis [, ]
- Vinca minor [, ]
- Tabernaemontana glandulosa [, ]
Q7: Is the production of picrinine consistent across different parts of the plant and different seasons?
A7: No, picrinine content can vary significantly:
- Tissue Specificity: Picrinine concentration differs across plant tissues. For instance, in Alstonia scholaris, the highest levels are generally found in fruits, followed by leaves, while lower amounts are present in stems. []
- Seasonal Variation: In Alstonia scholaris, the production of picrinine and other alkaloids in the leaves can fluctuate depending on the time of year. []
Q8: How is picrinine biosynthesized in plants?
A8: Picrinine biosynthesis is part of the broader monoterpenoid indole alkaloid (MIA) pathway. A key step involves the N-methylation of specific precursor alkaloids. For instance, a picrinine N-methyltransferase enzyme found in Vinca minor and Rauvolfia serpentina specifically catalyzes the conversion of picrinine to N-methylpicrinine (also known as ervincine). []
Q9: What is known about the pharmacological activity of picrinine?
A9: While research on picrinine's specific mechanisms is ongoing, some studies suggest:
- Analgesic Potential: Picrinine has demonstrated analgesic activity in some experimental models, with reported inhibition percentages comparable to other plant-derived alkaloids. []
- Central Nervous System Depressant: Early research indicates potential central nervous system depressant action. []
Q10: How is picrinine absorbed and distributed in the body?
A10: A pharmacokinetic study in rats using a Dengtaiye tablet (containing picrinine) showed that picrinine is detectable in plasma after oral administration. The developed supercritical fluid chromatography with tandem mass spectrometry (SFC-MS/MS) method enabled researchers to quantify picrinine and analyze its pharmacokinetic profile. []
Q11: What is the significance of picrinine's structure in relation to its activity?
A11: Picrinine shares a core structural motif, a 4a,9a-heterocycle-fused tetrahydrocarbazole, with other alkaloids like vincorine, aspidophylline A, and minfiensine. This commonality suggests potential for shared or overlapping pharmacological activities. []
Q12: Has picrinine been synthesized in the laboratory?
A12: Yes, picrinine has been successfully synthesized through several approaches:
- Racemic Synthesis: Early efforts resulted in the total synthesis of racemic (±)-picrinine. []
- Asymmetric Total Synthesis: More recent work achieved the first asymmetric total synthesis of (-)-picrinine, allowing for the preparation of enantiomerically pure material. []
Q13: What key reactions and strategies are employed in the total synthesis of picrinine?
A13: Picrinine's complex structure necessitates sophisticated synthetic strategies, with key features including:
- Fischer Indolization: This reaction is often employed to construct the indole core of picrinine and establish crucial stereocenters. [, ]
- Nickel-Mediated Reactions: Nickel catalysis has proven valuable in forming the bridged [3.3.1]-azabicyclic core characteristic of picrinine. [, ]
- Cascade Cyclization: New strategies involving asymmetric cascade dearomative cyclization have emerged as efficient ways to build the core structure. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(3,4-Dimethoxycinnamoyl)amino]-3-hydroxybenzoic acid](/img/structure/B200538.png)


![4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B200966.png)



